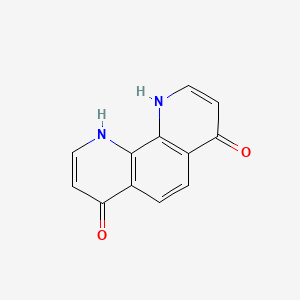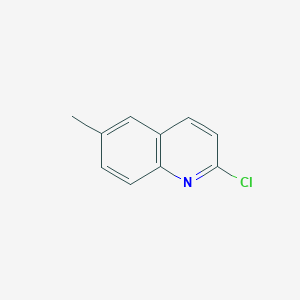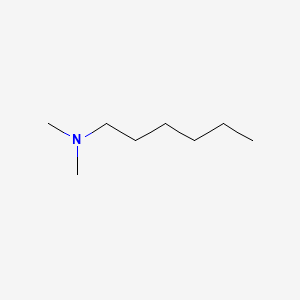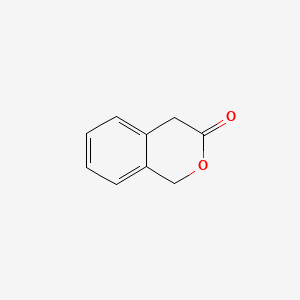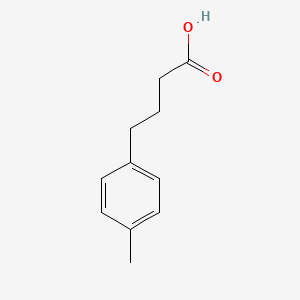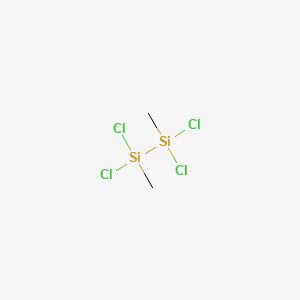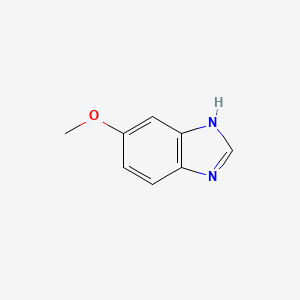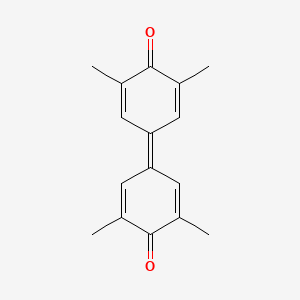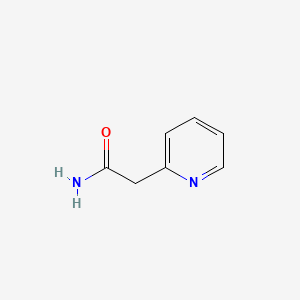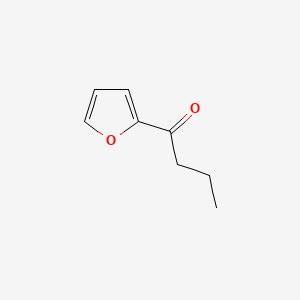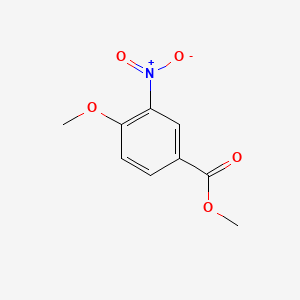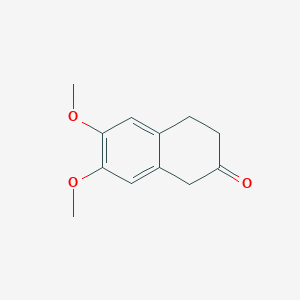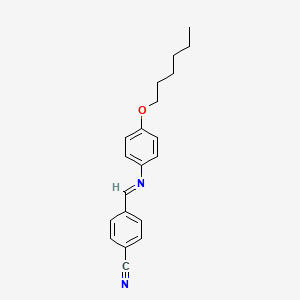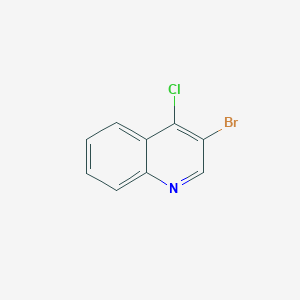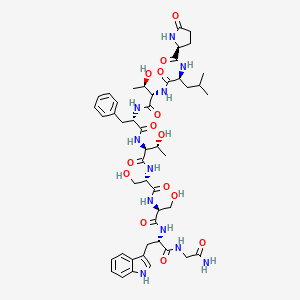
pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2
Vue d'ensemble
Description
PGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2, also known as Growth Hormone-Releasing Peptide-2 (GHRP-2), is a synthetic peptide that has been extensively studied for its potential applications in scientific research. GHRP-2 is a member of the growth hormone-releasing peptide family, which stimulates the release of growth hormone from the pituitary gland.
Applications De Recherche Scientifique
Crustacean Pigmentary-Effector Hormones
This peptide is related to the family of crustacean pigmentary-effector hormones, which are involved in the regulation of integumental color changes and eye pigment movements in crustaceans . The hormones in this family, including RPCH (red pigment-concentrating hormone) and PDH (pigment-dispersing hormone) , play crucial roles in the adaptive photomechanical changes in the compound eyes of crustaceans, influencing their ability to display rapidly reversible integumental color changes.
Neuropeptide Evolution
The peptide is structurally similar to neuropeptides in the adipokinetic hormone (AKH) family, which provides an excellent opportunity to investigate neuropeptide evolution . These hormones are among the first of an extensive family of structurally similar arthropod hormones and neuroregulators, offering insights into the evolutionary relationships among peptides across different species.
Neurosecretory Cell Function
In locusts, peptides similar to pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 are synthesized by neurosecretory cells of the corpora cardiaca. These cells constitute a ‘peptide factory,’ synthesizing multiple peptides that influence metabolism and other physiological functions .
Metabolic Regulation
Related peptides in the AKH family largely influence metabolism in insects. The study of these peptides can provide insights into the metabolic pathways and regulatory mechanisms in arthropods, which can be extrapolated to understand similar pathways in other organisms .
Biological Rhythms Regulation
Peptides in the PDH/PDF (pigment-dispersing factor) family, which are structurally related to pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 , serve as transmitters of circadian signals. They play a role in the regulation of biological rhythms in insects, which is a critical aspect of chronobiology research .
Hormonal Signaling Pathways
The peptide’s similarity to hormones that regulate pigment dispersion in chromatophores suggests its potential application in studying hormonal signaling pathways. Understanding these pathways can lead to the development of novel therapeutic strategies for conditions influenced by hormonal imbalances .
Peptide Receptor Interaction
Research into peptides like pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 can shed light on the interaction between peptides and their membrane receptors. This is crucial for the development of peptide-based drugs that target specific receptors involved in various diseases .
Synthetic Peptide Production
The compound is available for experimental and research use, indicating its application in the synthesis of peptides for various research purposes. This includes the study of peptide structure, function, and its potential therapeutic applications .
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H65N11O14/c1-23(2)16-31(52-41(66)30-14-15-37(64)51-30)42(67)57-38(24(3)61)46(71)54-32(17-26-10-6-5-7-11-26)43(68)58-39(25(4)62)47(72)56-35(22-60)45(70)55-34(21-59)44(69)53-33(40(65)50-20-36(48)63)18-27-19-49-29-13-9-8-12-28(27)29/h5-13,19,23-25,30-35,38-39,49,59-62H,14-18,20-22H2,1-4H3,(H2,48,63)(H,50,65)(H,51,64)(H,52,66)(H,53,69)(H,54,71)(H,55,70)(H,56,72)(H,57,67)(H,58,68)/t24-,25-,30+,31+,32+,33+,34+,35+,38+,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRLBCPURJXBDR-FBTAWAAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H65N11O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1008.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



